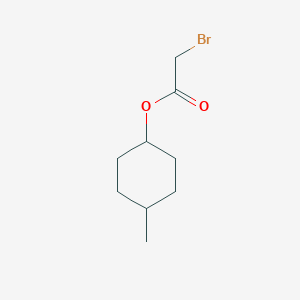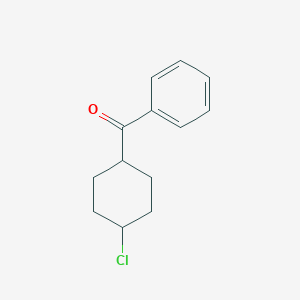
4-Methylcyclohexyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclohexyl bromoacetate is an organic compound with the molecular formula C9H15BrO2 It is a bromoacetate ester derivative of 4-methylcyclohexanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl bromoacetate typically involves the esterification of 4-methylcyclohexanol with bromoacetic acid or its derivatives. One common method is the reaction of 4-methylcyclohexanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.
Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.
Aplicaciones Científicas De Investigación
4-Methylcyclohexyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.
Comparación Con Compuestos Similares
4-Methylcyclohexanol: The parent alcohol from which 4-Methylcyclohexyl bromoacetate is derived.
Bromoacetic Acid: The acid counterpart used in the esterification process.
4-Methylcyclohexyl Acetate: A similar ester compound where the bromine atom is replaced by a hydrogen atom.
Uniqueness: this compound is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its analogs
Propiedades
Número CAS |
28384-27-2 |
|---|---|
Fórmula molecular |
C9H15BrO2 |
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3 |
Clave InChI |
DMUQRRGWKWYGMP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)


![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)

![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)

![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)

